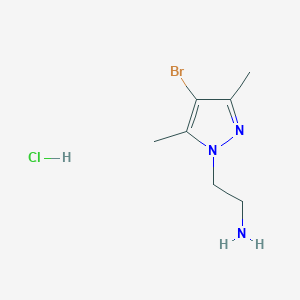

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride

Description

Classification and Nomenclature

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride belongs to the classification of brominated pyrazole derivatives, specifically representing a substituted pyrazole with both halogen and alkylamine functionalities. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry naming conventions, where the pyrazole ring serves as the central core structure with positional numbering determining the location of substituents. The free base form carries the Chemical Abstracts Service registry number 562815-07-0, while the hydrochloride salt form is assigned the registry number 1177339-63-7.

The molecular architecture of this compound demonstrates the complex nomenclature requirements for multiply substituted heterocyclic systems. The compound's full chemical name explicitly indicates the positions of each substituent: the bromine atom occupies the 4-position of the pyrazole ring, while methyl groups are located at the 3- and 5-positions. The ethanamine chain is attached to the nitrogen atom at position 1 of the pyrazole ring, creating a bridging connection between the heterocyclic core and the primary amine functionality. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The compound's classification extends beyond simple structural descriptions to encompass its functional group characteristics. As a primary amine derivative, it exhibits basicity and hydrogen bonding capabilities characteristic of aliphatic amines. The presence of the bromine substituent introduces significant electronic effects on the pyrazole ring system, influencing both the compound's chemical reactivity and its potential biological activity. The hydrochloride salt formation represents a common approach for enhancing the stability and handling characteristics of basic organic compounds, particularly those containing primary amine functionalities.

Historical Context of Brominated Pyrazole Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Knorr's foundational contributions to heterocyclic chemistry established the theoretical and practical frameworks that continue to guide modern pyrazole research. His systematic approach to understanding five-membered nitrogen-containing heterocycles laid the groundwork for subsequent investigations into substituted pyrazole derivatives, including brominated analogs. The significance of Knorr's work extends beyond mere nomenclature, as his research established fundamental principles governing the reactivity and synthetic accessibility of pyrazole-based compounds.

The classical synthetic methodologies for pyrazole construction were further developed by Hans von Pechmann, who in 1898 demonstrated the synthesis of pyrazole from acetylene and diazomethane. Pechmann's synthetic approach provided researchers with reliable methods for constructing the pyrazole core structure, which subsequently enabled the exploration of various substitution patterns, including halogenated derivatives. The development of these fundamental synthetic methods created the necessary foundation for investigating brominated pyrazole compounds and their derivatives. Von Pechmann's contributions to organic synthesis extended beyond pyrazole chemistry, but his work on these heterocyclic systems proved particularly influential in establishing methodologies for accessing substituted pyrazole frameworks.

The evolution of brominated pyrazole research has been closely linked to advances in organic synthesis and pharmaceutical chemistry. The introduction of bromine substituents onto pyrazole rings has been recognized as a valuable strategy for modulating the electronic properties and biological activities of these heterocyclic compounds. Historical investigations have demonstrated that brominated pyrazoles can serve as versatile synthetic intermediates, capable of undergoing various coupling reactions and functional group transformations. The development of modern cross-coupling methodologies has particularly enhanced the utility of brominated pyrazoles as synthetic building blocks.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that exemplify the versatility and importance of substituted pyrazole systems. Pyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets and their favorable pharmacological properties. The compound's structural architecture demonstrates the successful integration of multiple functional groups within a single molecular framework, creating opportunities for diverse chemical transformations and potential biological activities.

The electronic properties of the pyrazole ring system are significantly influenced by the substitution pattern present in this compound. The presence of electron-donating methyl groups at positions 3 and 5, combined with the electron-withdrawing bromine atom at position 4, creates a unique electronic environment that affects both the compound's reactivity and its potential interactions with biological systems. This substitution pattern represents a carefully balanced electronic structure that can influence the compound's behavior in various chemical and biological contexts. The strategic placement of these substituents demonstrates the sophisticated level of molecular design possible within pyrazole chemistry.

The compound's significance extends to its role as a synthetic intermediate in the construction of more complex heterocyclic systems. The presence of both the bromine atom and the primary amine functionality provides multiple sites for further chemical modification, enabling the synthesis of diverse derivatives and analogs. The bromine substituent is particularly valuable for palladium-catalyzed cross-coupling reactions, while the amine group offers opportunities for amide formation, alkylation reactions, and other nitrogen-centered transformations. This dual functionality makes the compound an excellent building block for combinatorial chemistry approaches and library synthesis.

Overview of Pyrazole-Based Chemical Architectures

Pyrazole-based chemical architectures represent a fundamental class of five-membered heterocyclic compounds characterized by their distinctive two-nitrogen atom arrangement in adjacent positions. The basic pyrazole framework consists of three carbon atoms and two nitrogen atoms arranged in a planar, aromatic ring system that exhibits significant chemical stability and versatility. According to crystallographic studies, pyrazole compounds typically display planar molecular geometries with carbon-nitrogen bond distances of approximately 1.33 Angstroms, reflecting the aromatic character of the heterocyclic system. This structural foundation provides the basis for understanding the chemical behavior and properties of more complex pyrazole derivatives.

The architectural diversity within pyrazole chemistry arises from the numerous substitution patterns possible on the five-membered ring system. Positions 3, 4, and 5 of the pyrazole ring can accommodate various substituents, including alkyl groups, halogens, and other functional groups, while the nitrogen atoms at positions 1 and 2 can serve as attachment points for additional molecular fragments. This substitutional flexibility has led to the development of thousands of pyrazole derivatives with diverse properties and applications. The compound under investigation exemplifies this architectural diversity through its specific substitution pattern of bromine and methyl groups on the ring, combined with an ethanamine side chain attachment.

Modern pharmaceutical research has identified pyrazole-based architectures as privileged scaffolds due to their frequent occurrence in bioactive compounds and approved drugs. The structural features that make pyrazoles attractive for drug development include their metabolic stability, favorable physicochemical properties, and ability to form specific interactions with biological targets. Recent studies have documented the presence of pyrazole scaffolds in numerous therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents. The architectural flexibility of pyrazole systems enables medicinal chemists to fine-tune molecular properties through strategic substitution patterns.

The chemical architectures derived from pyrazole frameworks demonstrate remarkable diversity in terms of both structural complexity and functional applications. Simple pyrazole derivatives can serve as building blocks for more elaborate molecular constructions, including fused ring systems, bridged structures, and polymeric materials. The electronic properties of pyrazole rings make them suitable for applications in materials science, coordination chemistry, and catalysis. The ability of pyrazole nitrogen atoms to coordinate with metal centers has led to the development of numerous metal-organic frameworks and coordination polymers based on pyrazole architectures.

| Architectural Feature | Characteristic | Impact on Properties |

|---|---|---|

| Five-membered ring | Aromatic stability | Enhanced metabolic stability |

| Adjacent nitrogen atoms | Hydrogen bonding capability | Improved binding affinity |

| Substitution flexibility | Modular design | Tunable physicochemical properties |

| Planar geometry | π-π stacking interactions | Enhanced membrane permeability |

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIQXYTWDIQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C₇H₁₂BrN₃

- Molecular Weight : 218.09 g/mol

- CAS Number : 562815-07-0

- LogP : 1.26 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains, including E. coli and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds demonstrated up to 85% inhibition at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. Studies have shown that certain compounds can inhibit cell proliferation in various cancer cell lines. For example, modifications on the pyrazole ring have led to enhanced cytotoxicity against cancer cells, indicating that structural variations can significantly impact biological activity .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that mediate inflammation and cell growth.

- DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Anti-inflammatory Study :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Salt Form |

|---|---|---|---|---|

| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride (Target) | Pyrazole | 4-Bromo, 3,5-dimethyl; ethanamine | 254.56 | Hydrochloride |

| 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propan-1-amine dihydrochloride | Pyrazole | 4-Bromo, 3,5-dimethyl; propanamine | 291.53 | Dihydrochloride |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-YL)ethylamine dihydrochloride | Pyrazole | 4-Bromo, 1-methyl; ethyl-methylamine | 307.97 | Dihydrochloride |

| 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindol-yl)-1H-pyrazol-1-YL)benzenesulfonamide | Pyrazole | 4-Bromo, 3-(4-chlorophenyl), 5-(tetrahydroindol-yl); sulfonamide | 575.91 | None (neutral) |

| 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one | Pyrazolone | 4-Bromo, 5-bromomethyl, 2-aryl, 1-methyl | 316.00 (M+H) | None (neutral) |

Key Observations :

- Chain Length : The target compound’s ethanamine chain is shorter than the propanamine derivative in , which may reduce steric hindrance but affect solubility.

- Functional Groups : Sulfonamide and pyrazolone derivatives (e.g., ) exhibit distinct reactivity (e.g., hydrogen bonding, enzyme inhibition) compared to the target’s amine group.

Physicochemical Properties

Table 2: Available Physical Data

Key Observations :

- The target compound lacks critical data (e.g., melting point, solubility), hindering direct comparisons.

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring with 3,5-dimethyl substitution and bromination at the 4-position is generally synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. Specific bromination can be achieved either by starting with a brominated precursor or by selective bromination post-pyrazole formation.

Introduction of Ethanamine Side Chain

The ethanamine moiety attached to the pyrazole nitrogen (N-1) is typically introduced via nucleophilic substitution or alkylation reactions using haloethylamine derivatives or by reductive amination of aldehydes/ketones with pyrazole amine intermediates.

Detailed Preparation Method from Patent Literature

While direct preparation methods for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride are scarce, closely related pyrazole derivatives and their ethanamine analogs provide a valuable framework. A relevant example is the preparation of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline intermediates, which share structural similarity in the pyrazole moiety and bromination pattern.

Key steps from patent CN112079816A include:

Substitution Reaction:

Reaction of 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone in solvents such as water, methanol, or ethanol at 50-150 °C (preferably 100-110 °C) to yield substituted ethanone intermediates.Reduction Cyclization:

The substituted ethanone intermediate is subjected to reduction and cyclization using metallic indium and hydrochloric acid in aqueous or alcoholic solvents at 50-150 °C to form the bromopyrazole-containing quinoxaline intermediate.

Though this patent focuses on a quinoxaline derivative, the methodology of substitution and reduction cyclization can be adapted for synthesizing this compound by tailoring the starting materials and reaction conditions accordingly.

Experimental Data and Reaction Conditions

| Step | Reactants/Conditions | Solvent Options | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution Reaction | 4-bromo-2-nitroaniline + 2-bromo-1-(pyrazolyl)ethanone | Water, methanol, ethanol, THF, dioxane | 50-150 (opt. 100-110) | ~91.4 | Reflux for 3-4 hours, extraction and concentration |

| Reduction Cyclization | Ethanone intermediate + metallic indium + HCl | Water, methanol, ethanol, toluene, DMF | 50-150 (opt. 100-110) | ~90.0 | Reflux for 3-4 hours, extraction, recrystallization |

Note: These conditions are based on analogous pyrazole derivatives and may require optimization for the target compound.

Alternative Synthetic Approaches from Literature

Direct Amidation and Suzuki-Miyaura Coupling:

Some studies report synthesis of related pyrazole derivatives via amidation of protected pyrazol-3-amines followed by Suzuki-Miyaura cross-coupling to introduce aryl substituents, which could be adapted for bromopyrazole ethanamine analogs.Bromopyrazole Amine Synthesis:

Methods for synthesizing brominated pyrazol-3-amines involve bromination of methylpyrazoles followed by amination steps, which can be precursors for further ethanamine side-chain attachment.

Summary Table of Preparation Methods

Research Findings and Considerations

The substitution reaction is sensitive to the molar ratios of reactants; a 1:1 ratio of 4-bromo-2-nitroaniline to bromo-pyrazol ethanone is preferred for optimal yield.

Choice of solvent influences reaction efficiency; water is favored for environmental and cost reasons, but organic solvents like methanol or THF are viable alternatives.

Reduction cyclization using metallic indium and hydrochloric acid is effective for ring closure and nitro group reduction, yielding high purity intermediates suitable for further functionalization.

Temperature control is critical; maintaining 100-110 °C during reflux ensures high conversion and yield without decomposition.

Recrystallization using ethyl acetate/n-hexane mixtures is recommended for purification of the final hydrochloride salt.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride?

Answer:

The synthesis typically involves alkylation of 4-bromo-3,5-dimethylpyrazole with a β-aminoethyl group, followed by hydrochloric acid salt formation. A general method includes refluxing the pyrazole precursor (e.g., 4-bromo-3,5-dimethylpyrazole) with a halogenated amine derivative (e.g., 2-chloroethylamine) in ethanol or another polar solvent under acidic conditions (e.g., glacial acetic acid) to facilitate nucleophilic substitution . Post-reaction, solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization or chromatography. The hydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine protonation. The pyrazole ring protons (δ 6.0–7.0 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 265.06 for C₇H₁₁BrN₃·HCl) .

- X-ray Crystallography: For structural elucidation, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, particularly for resolving bromine atom positions and hydrogen bonding in the hydrochloride salt .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

Yield optimization requires addressing:

- Reaction Temperature: Elevated temperatures (70–80°C) improve reaction kinetics but may increase side products (e.g., di-alkylation). Controlled reflux in ethanol balances efficiency and selectivity .

- Catalysis: Acidic catalysts (e.g., acetic acid) enhance electrophilicity of the pyrazole C-1 position, but excess acid may protonate the amine, reducing reactivity. Stoichiometric optimization (e.g., 5–10 mol% acid) is critical .

- Purification: Gradient column chromatography (e.g., silica gel, eluting with 5–10% methanol in dichloromethane) or preparative HPLC effectively removes unreacted starting materials and by-products .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Purity and Salt Form: Ensure compound purity (>95% by HPLC) and confirm salt dissociation in biological buffers. Free base vs. hydrochloride forms can alter solubility and bioavailability .

- Assay Conditions: Standardize assay parameters (pH, temperature, and cell lines). For example, pyrazole derivatives show pH-dependent binding to ATP pockets in kinases .

- Control Experiments: Use structurally analogous compounds (e.g., 3,5-dimethylpyrazole derivatives without bromine) to isolate the role of the bromine substituent in activity .

Advanced: How to design experiments to study the compound’s mechanism of action?

Answer:

A multi-disciplinary approach is recommended:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The bromine atom may contribute to hydrophobic interactions in binding pockets .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target proteins .

- Metabolic Profiling: LC-MS/MS-based metabolomics in cell lines can identify downstream pathways affected by the compound (e.g., apoptosis markers or kinase signaling intermediates) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:

- Crystal Growth: The hydrochloride salt’s hygroscopicity complicates crystal formation. Use vapor diffusion (e.g., ether vapor in methanol) under inert atmosphere .

- Disorder in Bromine Positions: Bromine’s high electron density can cause refinement artifacts. SHELXL’s restraints (ISOR/DFIX) improve atomic displacement parameter (ADP) modeling .

- Hydrogen Bonding Networks: The amine hydrochloride group forms strong hydrogen bonds. High-resolution data (≤1.0 Å) and HAR (hydrogen atom refinement) in SHELX are essential .

Basic: What solvents and storage conditions are optimal for this compound?

Answer:

- Solubility: Soluble in polar solvents (methanol, DMSO) but poorly in non-polar solvents (hexane). Prepare stock solutions in DMSO for biological assays .

- Storage: Store at −20°C in airtight, light-protected vials. Desiccate to prevent hydrolysis of the hydrochloride salt .

Advanced: How to evaluate the compound’s stability under experimental conditions?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures. Typical pyrazole derivatives degrade above 200°C .

- pH Stability: Incubate in buffers (pH 4–9) and monitor degradation via HPLC. The hydrochloride salt is stable in acidic conditions but may hydrolyze at pH >7 .

- Light Sensitivity: UV-Vis spectroscopy (200–400 nm) detects photodegradation products. Use amber glassware for light-sensitive experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.